molecular formula C24H27N3O4S2 B2835453 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 899734-91-9

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2835453
CAS No.: 899734-91-9
M. Wt: 485.62
InChI Key: FQZXXLRLZKCVAT-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a sulfonamide-containing benzamide derivative featuring a thiazole core substituted with 4-methoxyphenyl and methyl groups at positions 4 and 5, respectively. The sulfamoyl group at the benzamide’s 4-position introduces hydrogen-bonding and polar interactions, which are critical for biological activity. Its synthesis likely involves coupling a sulfamoyl chloride intermediate with a preformed thiazol-2-amine derivative, followed by purification via column chromatography and characterization using NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-22(17-8-12-20(31-3)13-9-17)25-24(32-16)26-23(28)18-10-14-21(15-11-18)33(29,30)27(2)19-6-4-5-7-19/h8-15,19H,4-7H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZXXLRLZKCVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Sulfonamide-Thiazole Derivatives

Compound Name Thiazole Substituents Sulfonamide/Sulfamoyl Group Additional Functional Groups
Target Compound 4-(4-methoxyphenyl), 5-methyl 4-[cyclopentyl(methyl)sulfamoyl] Benzamide
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-(4-methylphenyl), 5-phenyl Absent Methoxybenzamide
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) 5-methyl-1,3,4-thiadiazole 4-aminobenzenesulfonamide Amino group
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzo[d]thiazole with nitro Absent Triazole, nitro

Key Observations :

  • The cyclopentyl(methyl)sulfamoyl moiety distinguishes it from Sulfamethizole’s simpler benzenesulfonamide, likely altering metabolic stability and selectivity .
  • Unlike triazole-containing analogs (e.g., ), the thiazole core in the target compound may confer rigidity, affecting conformational flexibility during receptor interactions .

Table 2: Spectral Data for Functional Group Identification

Compound Type IR Bands (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound νS=O (~1350), νC=O (~1680) Cyclopentyl CH₂ (δ 1.5–2.5 ppm), thiazole C-S (δ 165–170 ppm)
Hydrazinecarbothioamides νC=S (1243–1258), νC=O (1663–1682) NH signals (δ 8.0–10.0 ppm), aromatic protons (δ 7.0–8.5 ppm)
Sulfamethizole Derivatives νSO₂ (~1150, ~1350) Thiadiazole CH₃ (δ 2.5 ppm), sulfonamide NH (δ 10.5 ppm)

Q & A

Q. Key Variables :

StepCritical ParametersOptimal Conditions
1Temperature, solvent80–100°C, THF or DMF
2Reaction time, base12–24 hrs, K₂CO₃

Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Basic Question

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, thiazole protons) .
  • X-ray crystallography : Resolve stereochemistry; Cambridge Crystallographic Data Centre (CCDC) protocols for data deposition .
  • HPLC-MS : Validate purity (>95%) and molecular weight .
    Advanced Tip : Combine DFT calculations (e.g., Gaussian 16) with experimental NMR to resolve ambiguities in tautomeric forms .

What biological targets are associated with this compound?

Basic Question

  • Enzyme inhibition : Potential activity against kinases (e.g., SphK1) and cancer-related enzymes due to thiazole and sulfamoyl motifs .
  • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC protocols .
    Methodological Note : Use fluorescence-based assays (e.g., ATP depletion in cancer cells) to quantify inhibition .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Question

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables:

    VariableRangeImpact
    Temperature60–120°C↑ yield at 100°C
    SolventDMF vs. THFDMF improves solubility
    CatalystPd(OAc)₂ vs. nonePd reduces side products
  • Statistical tools : Use ANOVA to identify significant factors .
    Case Study : A 22% yield increase was achieved by switching from THF to DMF and adding 0.5 mol% Pd(OAc)₂ .

How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Advanced Question

  • Multi-technique validation : Cross-check NMR with IR (e.g., carbonyl stretches at 1680–1700 cm⁻¹) and mass fragmentation patterns .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (RMSD < 0.3 ppm acceptable) .
    Example : A 2025 study resolved a benzamide tautomer conflict using B3LYP/6-311++G(d,p) calculations .

What computational methods are suitable for predicting reactivity or binding modes?

Advanced Question

  • Docking studies : Use AutoDock Vina to model interactions with kinase pockets (PDB: 3V5Z) .
  • Reaction path analysis : Apply quantum chemical methods (e.g., IRC in Gaussian) to map sulfamoyl coupling mechanisms .
    Resource : ICReDD’s reaction path search tools for optimizing catalytic steps .

How to design SAR studies for structural analogs?

Advanced Question

  • Core modifications : Vary substituents (e.g., replace methoxy with halogens) and test activity .
  • Data-driven SAR : Use clustering algorithms (e.g., k-means) to group analogs by IC₅₀ values .
    Table : Example modifications and bioactivity:
AnalogModificationIC₅₀ (µM)
A-OCH₃ → -F0.45
BThiazole → oxadiazole1.2

How to address stability issues during storage?

Advanced Question

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Lyophilization : Improve shelf-life by lyophilizing in PBS (pH 7.4) .

What strategies are effective for scaling up synthesis?

Advanced Question

  • Batch vs. flow chemistry : Transition to continuous flow reactors for sulfamoyl coupling (reduces exothermic risks) .
  • Green chemistry : Replace DMF with Cyrene™ (biodegradable solvent) in large-scale reactions .

How to validate enzyme selectivity in kinase inhibition assays?

Advanced Question

  • Kinase panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler™) .
  • Mutagenesis studies : Modify ATP-binding residues (e.g., Lys90Ala in SphK1) to confirm binding specificity .

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